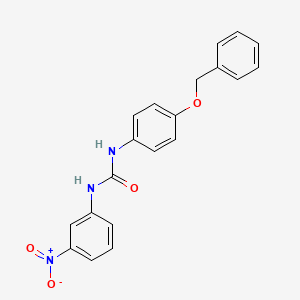

1-(3-Nitrophenyl)-3-(4-phenylmethoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of a compound refers to the process or reaction used to create it. This often involves reacting simpler starting materials together under specific conditions. The yield, purity, and efficiency of the reaction are important factors in synthesis analysis .Chemical Reactions Analysis

This involves studying the reactions that a compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its chemical properties, such as its acidity or basicity, its reactivity, and its redox potential .Wissenschaftliche Forschungsanwendungen

Nature of Urea-Fluoride Interaction

Research by Boiocchi et al. (2004) elucidated the interaction between 1,3-bis(4-nitrophenyl)urea and various anions, revealing the formation of complexes through hydrogen bonding. This study highlighted the urea derivative's ability to form stable complexes with fluoride ions, leading to urea deprotonation in the presence of fluoride, which could have implications in sensing and separation technologies Boiocchi et al., 2004.

Hydrogen Bonding and Structure Analysis

Kołodziejski et al. (1993) focused on the hydrogen bonding and structural aspects of substituted ureas. Through solid-state NMR and X-ray diffraction studies, they provided detailed insights into the molecular conformations affected by hydrogen bonding, which is crucial for understanding the physical and chemical properties of these compounds for material science applications Kołodziejski et al., 1993.

Anion Tuning of Gelation Properties

Lloyd and Steed (2011) discovered that 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels, with the gelation properties being significantly influenced by the identity of the anion. This anion sensitivity offers a method for adjusting the physical characteristics of gels, which could be beneficial in drug delivery and tissue engineering Lloyd & Steed, 2011.

Synthesis and Characterization of Urea and Thiourea Silatranes

Singh et al. (2016) synthesized a series of functionalized phenyl urea and thiourea derivatives with silatranes, exploring their anion recognition properties through photophysical studies. This work contributes to the development of new materials for sensors and molecular recognition Singh et al., 2016.

Cooperative Anion Binding

Jeon et al. (2008) synthesized new nitrophenyl urea derivatives, demonstrating their ability to simultaneously bind with sodium cations and iodide anions with positive cooperativity. Such findings have potential applications in the design of new ion-selective sensors and molecular devices Jeon et al., 2008.

Urea Derivatives in Non-Linear Optical Materials

Huang et al. (1995) studied polymorphic forms of 1,3-bis(m-nitrophenyl)urea to understand their different colors and optical properties. This research is relevant for the development of non-linear optical materials, which are crucial for optical computing and telecommunications Huang et al., 1995.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(3-nitrophenyl)-3-(4-phenylmethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c24-20(22-17-7-4-8-18(13-17)23(25)26)21-16-9-11-19(12-10-16)27-14-15-5-2-1-3-6-15/h1-13H,14H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHLZFYFAXHDPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide](/img/structure/B2609439.png)

![2,5-dimethyl-N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2609441.png)

![7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2609442.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(5-methylisoxazol-3-yl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2609445.png)

![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2609448.png)

![8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![methyl 2-[1-(2-chloropyridin-4-yl)-N-phenylformamido]butanoate](/img/structure/B2609451.png)

![2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2609453.png)

![2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2609454.png)

![7-hydroxy-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2609455.png)

![2-(4-chlorophenoxy)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2609461.png)